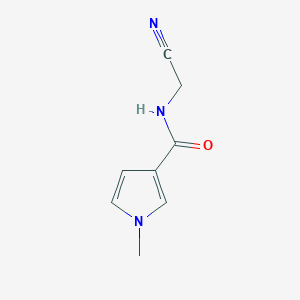

N-(Cyanomethyl)-1-methylpyrrole-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(Cyanomethyl)-1-methylpyrrole-3-carboxamide is an organic compound that features a pyrrole ring substituted with a cyanomethyl group and a carboxamide group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(Cyanomethyl)-1-methylpyrrole-3-carboxamide typically involves the reaction of 1-methylpyrrole-3-carboxylic acid with cyanomethylating agents under specific conditions. One common method involves the use of cyanomethyl halides in the presence of a base to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent such as acetonitrile or dimethylformamide at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to scalable production of this compound.

Analyse Chemischer Reaktionen

Oxidation Reactions

The compound undergoes oxidation primarily at the pyrrole ring and carboxamide group. Common oxidizing agents like potassium permanganate (KMnO₄) or m-chloroperbenzoic acid (m-CPBA) can yield oxo derivatives. The cyanomethyl group (CH₂CN) may also participate in oxidation, though specific products depend on reaction conditions. For example:

-

Pyrrole ring oxidation : Generates oxo-pyrrole derivatives through electrophilic attack on the aromatic system.

-

Carboxamide oxidation : May lead to formation of imides or amide oxides under strong oxidizing conditions.

Reduction Reactions

Reduction targets the nitrile (CN) group and the carboxamide. Key pathways include:

-

Nitrile reduction : Using LiAlH₄ or catalytic hydrogenation (H₂/Pd) converts the cyanomethyl group to a primary amine (CH₂NH₂).

-

Amide reduction : Strong reducing agents like borane tetrahydrofuran (BH₃·THF) can reduce the carboxamide (CONH₂) to an amine (CH₂NH₂).

Substitution Reactions

The nitrile group (CN) and carboxamide (CONH₂) are prone to nucleophilic substitution. Common reagents include:

-

Amines/thiols : React with the nitrile group to form iminonitriles or thioamides.

-

Alkylating agents : May substitute the carboxamide’s amine proton, though steric hindrance from the pyrrole ring can limit reactivity.

Cyclization Reactions

The carboxamide group enables cyclization under activating conditions:

-

Intramolecular cyclization : Activation with coupling reagents (e.g., DCC/HOBt) can lead to lactam formation, particularly if the molecule adopts a conformation favoring ring closure .

-

Radical-mediated cyclization : Nitrogen-centered radicals (NCRs) derived from the compound may cyclize to form heterocycles (e.g., pyrrolidines) via β-scission or 1,5-HAT mechanisms .

Radical-Mediated Functionalization

The compound’s reactivity in radical chemistry includes:

-

Nitrile β-scission : Iminyl radicals formed from the nitrile group undergo β-scission to yield alkenes or ketones .

-

Intermolecular addition : NCRs can add to π-systems (e.g., alkenes) via hydrogen atom transfer (HAT), enabling functionalization without prefunctionalization .

-

Cyclization via NCRs : Radicals generated from the compound may cyclize to form nitrogen-containing heterocycles (e.g., pyrrolidines) under conditions involving tributyltin radicals .

Electrophilic Substitution

The pyrrole ring’s aromaticity permits electrophilic substitution, particularly at positions adjacent to electron-donating groups:

-

Arylation : Reactions with arylating agents (e.g., 4-chlorophenylhydrazine) under basic conditions (e.g., NaOH/KOH) yield arylated pyrrole derivatives .

-

Regioselectivity : Substitution occurs preferentially at the 2- or 5-position of the pyrrole ring, influenced by steric and electronic factors .

Mechanistic Insights

The compound’s reactivity is governed by:

-

Pyrrole ring stability : The aromatic system allows for electrophilic substitution but resists radical addition.

-

Functional group interplay : The cyanomethyl and carboxamide groups enable diverse transformations (e.g., reduction, substitution).

-

Radical pathways : NCRs facilitate cyclization and functionalization without requiring preactivated substrates .

This compound serves as a versatile scaffold for synthesizing bioactive molecules, with applications in medicinal chemistry and materials science.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

N-(Cyanomethyl)-1-methylpyrrole-3-carboxamide has been studied for its potential therapeutic effects, particularly as an inhibitor of specific enzymes or receptors involved in disease processes.

Enzyme Inhibition

Research indicates that compounds similar to this compound can act as inhibitors of cysteine proteases, which are crucial in various diseases, including viral infections and cancer. For instance, studies on related compounds have shown that they can effectively inhibit the nsP2 cysteine protease of chikungunya virus, demonstrating significant antiviral activity with low IC50 values . This suggests that this compound could be explored further for similar inhibitory properties.

Antiviral Activity

The compound's structure allows for modifications that enhance its antiviral properties. The introduction of cyanomethyl groups has been associated with increased reactivity towards viral proteases, making it a candidate for developing antiviral drugs targeting RNA viruses .

Organic Synthesis Applications

This compound can serve as a versatile building block in organic synthesis due to its functional groups that allow for further chemical transformations.

Synthesis of N-Heterocycles

The compound can be utilized in the synthesis of various N-heterocycles through cyclization reactions. For example, similar pyrrole derivatives have been successfully employed in the formation of complex structures via acylative cyclization methods, yielding diverse pyrrole derivatives with potential biological activities .

Wirkmechanismus

The mechanism of action of N-(Cyanomethyl)-1-methylpyrrole-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The cyanomethyl group may play a crucial role in these interactions by forming hydrogen bonds or participating in other non-covalent interactions. The exact pathways involved depend on the specific application and target molecule.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N-(Cyanomethyl)-2-chloropyridine: Another cyanomethyl-substituted compound with different reactivity and applications.

N-(Cyanomethyl)-1-methylimidazole: Similar structure but with an imidazole ring instead of a pyrrole ring.

N-(Cyanomethyl)-1-methylpyridinium: A pyridinium analog with distinct chemical properties.

Uniqueness

N-(Cyanomethyl)-1-methylpyrrole-3-carboxamide is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields.

Biologische Aktivität

N-(Cyanomethyl)-1-methylpyrrole-3-carboxamide is a compound that has garnered interest due to its potential biological activities and applications in medicinal chemistry. This article explores its synthesis, biological mechanisms, and therapeutic implications, supported by relevant data and findings from scientific literature.

The synthesis of this compound typically involves the reaction of 1-methylpyrrole-3-carboxylic acid with cyanomethylating agents. A common method includes using cyanomethyl halides in the presence of a base, conducted in organic solvents such as acetonitrile or dimethylformamide at elevated temperatures to ensure complete conversion.

Chemical Reactions

The compound can undergo various chemical transformations:

- Oxidation: Converts to oxo derivatives.

- Reduction: The nitrile group can be reduced to primary amines.

- Substitution: The cyanomethyl group can participate in nucleophilic substitution reactions.

Biological Activity

This compound has been investigated for its interactions with biomolecules, particularly its potential therapeutic properties. Initial studies suggest it may modulate enzyme activity through binding interactions. The cyanomethyl group plays a crucial role in these interactions, potentially forming hydrogen bonds and participating in non-covalent interactions with target proteins.

The mechanism of action involves binding to specific molecular targets, which may include enzymes or receptors. This binding can modulate their activity, leading to various biological effects. For instance, the compound's structure allows it to interact with cysteine proteases, which are critical in many biological processes .

Research Findings

Recent studies have highlighted the biological significance of this compound:

- Antiviral Activity: In vitro assays demonstrated that related compounds exhibit significant antiviral activity against alphavirus nsP2 cysteine proteases. For example, an analog showed an IC50 of 60 nM and an EC50 of 40 nM in viral replication assays .

- Therapeutic Potential: The compound has been explored as a precursor for drug development due to its ability to inhibit key enzymes involved in viral replication and other diseases .

Data Table: Biological Activity Overview

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antiviral Activity | IC50 = 60 nM | |

| Enzyme Inhibition | Modulation of cysteine proteases | |

| Potential Therapeutic Use | Precursor for drug development |

Case Studies

Case Study 1: Antiviral Efficacy

A study evaluated the antiviral efficacy of this compound derivatives against Chikungunya virus (CHIKV). The derivatives exhibited selective inhibition of the nsP2 protease, highlighting their potential as antiviral agents. The study utilized human fibroblast MRC5 cells to assess viral replication post-inoculation, confirming significant antiviral activity .

Case Study 2: Enzyme Interaction

Research focused on the interaction of this compound with nicotinic acetylcholine receptors (nAChRs). The findings indicated that the compound could influence receptor activity through specific binding interactions, suggesting potential applications in neuromodulation therapies .

Eigenschaften

IUPAC Name |

N-(cyanomethyl)-1-methylpyrrole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O/c1-11-5-2-7(6-11)8(12)10-4-3-9/h2,5-6H,4H2,1H3,(H,10,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKJBNGJSUSLNTM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=C1)C(=O)NCC#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.